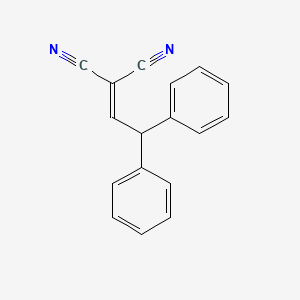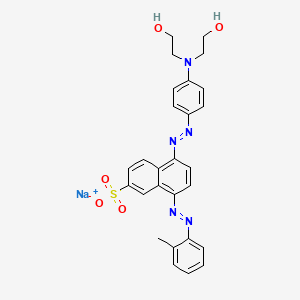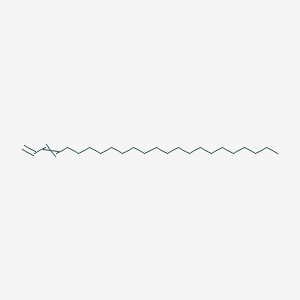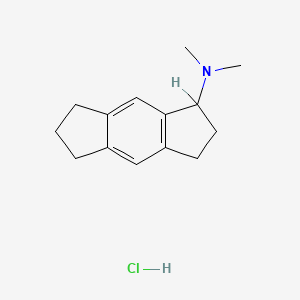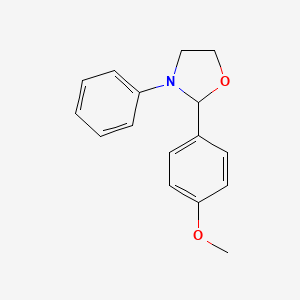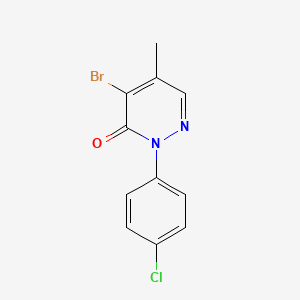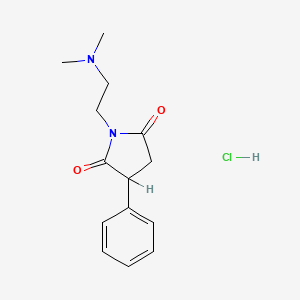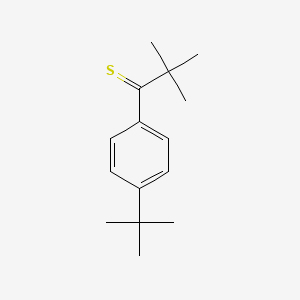
1-Propanethione, 1-(4-(1,1-dimethylethyl)phenyl)-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanethione, 1-(4-(1,1-dimethylethyl)phenyl)-2,2-dimethyl- is an organic compound with a complex structure It is characterized by the presence of a propanethione group attached to a phenyl ring, which is further substituted with a tert-butyl group and two methyl groups
Méthodes De Préparation
The synthesis of 1-Propanethione, 1-(4-(1,1-dimethylethyl)phenyl)-2,2-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylbenzaldehyde and 2,2-dimethyl-1-propanethiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
1-Propanethione, 1-(4-(1,1-dimethylethyl)phenyl)-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives.
Applications De Recherche Scientifique
1-Propanethione, 1-(4-(1,1-dimethylethyl)phenyl)-2,2-dimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to oxidation.
Mécanisme D'action
The mechanism of action of 1-Propanethione, 1-(4-(1,1-dimethylethyl)phenyl)-2,2-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenyl ring and tert-butyl group contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
1-Propanethione, 1-(4-(1,1-dimethylethyl)phenyl)-2,2-dimethyl- can be compared with similar compounds such as:
1-Propanethione, 1-phenyl-2,2-dimethyl-: Lacks the tert-butyl group, resulting in different reactivity and stability.
1-Propanethione, 1-(4-methylphenyl)-2,2-dimethyl-: The presence of a methyl group instead of a tert-butyl group affects its chemical properties and applications.
1-Propanethione, 1-(4-chlorophenyl)-2,2-dimethyl-: The substitution of a chlorine atom introduces different reactivity patterns, particularly in electrophilic aromatic substitution reactions.
The uniqueness of 1-Propanethione, 1-(4-(1,1-dimethylethyl)phenyl)-2,2-dimethyl- lies in its combination of a thione group with a tert-butyl-substituted phenyl ring, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
72194-24-2 |
|---|---|
Formule moléculaire |
C15H22S |
Poids moléculaire |
234.4 g/mol |
Nom IUPAC |
1-(4-tert-butylphenyl)-2,2-dimethylpropane-1-thione |
InChI |
InChI=1S/C15H22S/c1-14(2,3)12-9-7-11(8-10-12)13(16)15(4,5)6/h7-10H,1-6H3 |
Clé InChI |
ZPRFQKNKKXHCDW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=S)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)
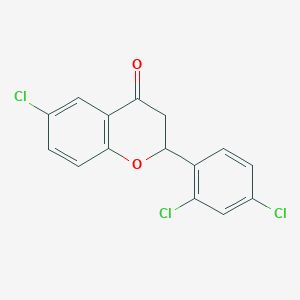
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)
